molecular formula C26H27NO3S B491455 4-(tert-butyl)-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 442535-91-3

4-(tert-butyl)-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

Cat. No.: B491455
CAS No.: 442535-91-3
M. Wt: 433.6g/mol
InChI Key: UTWTVTCBYWNARU-UHFFFAOYSA-N
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Description

The compound “4-(tert-butyl)-N-(7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by their SO2NH2 group. They are widely used in medicine for their antibacterial properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused ring system. The tert-butyl group is a bulky group that could influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on the reactivity of its functional groups. The sulfonamide group could potentially undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Chemical Properties and Synthesis

  • A study by Balu and Gopalan (2013) on the synthesis and crystal structure of a related compound, 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide, highlights the importance of π–π interactions and hydrogen bonding in determining the crystal packing of such molecules. This research provides insight into the structural characteristics that may influence the biological activity of similar compounds (Balu & Gopalan, 2013).

Catalytic Activity

  • Itsuno, Yamamoto, and Takata (2014) have demonstrated the catalytic activity of cinchonidinium salts, derived from 4-(bromomethyl)benzenesulfonamides, in asymmetric alkylation reactions. This research indicates potential applications of related sulfonamide compounds in the development of asymmetric synthesis methods (Itsuno, Yamamoto, & Takata, 2014).

Antibacterial and Anticancer Activity

  • Kumar et al. (2015) investigated microwave-assisted synthesized benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrid molecules for their anticancer activity. This study suggests that the structural features of sulfonamide compounds could be key in designing new anticancer agents (Kumar et al., 2015).

Efflux Pump Inhibition

  • Oliveira-Tintino et al. (2020) explored the potential of 1,8-naphthyridine sulfonamides to inhibit TetK and MrsA efflux pumps in Staphylococcus aureus strains, demonstrating the broader potential of sulfonamide derivatives in combating antibiotic resistance (Oliveira-Tintino et al., 2020).

Future Directions

Future research on this compound could explore its potential applications, particularly in medicine given the known properties of sulfonamides. Studies could also investigate its synthesis, properties, and reactivity .

Properties

IUPAC Name

4-tert-butyl-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3S/c1-26(2,3)17-12-14-18(15-13-17)31(28,29)27-23-16-22-20-9-6-7-11-24(20)30-25(22)21-10-5-4-8-19(21)23/h4-5,8,10,12-16,27H,6-7,9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWTVTCBYWNARU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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